alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol
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Overview
Description
Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is an organic compound with a complex structure that includes an isopropylamino group, an ethyl group, and a methylbenzyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. This method typically requires the use of a suitable solvent and a base to facilitate the reaction . Another method involves the reductive amination of a carbonyl compound, where the alcohol is first oxidized to a carbonyl compound, followed by the addition of an amine and a reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize heterogeneous catalysts to enhance the efficiency of the reaction and allow for the reuse of the catalyst . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halides or tosylates to replace the hydroxyl group with other functional groups.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may interact with enzymes and other proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be compared with other similar compounds, such as alpha-amino ketones and other substituted benzyl alcohols . These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
List of Similar Compounds
- Alpha-amino ketones
- Substituted benzyl alcohols
- Terpineols
- Piperidine derivatives
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12/h5-9,11,13-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCBURXXBZEVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929023 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13549-60-5 |
Source
|
Record name | H 35-25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013549605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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